molecular formula C12H9N3O2S B4844184 3-[(3-isoxazolylmethyl)thio]-2(1H)-quinoxalinone

3-[(3-isoxazolylmethyl)thio]-2(1H)-quinoxalinone

Cat. No. B4844184
M. Wt: 259.29 g/mol
InChI Key: UDXOOJNMLQICLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-isoxazolylmethyl)thio]-2(1H)-quinoxalinone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a thioether derivative of quinoxaline, which is known for its diverse biological activities. In

Mechanism of Action

The mechanism of action of 3-[(3-isoxazolylmethyl)thio]-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of enzymes or receptors involved in various cellular processes. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cell proliferation. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
3-[(3-isoxazolylmethyl)thio]-2(1H)-quinoxalinone has been shown to have various biochemical and physiological effects. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have antifungal and antibacterial activities by disrupting the cell membrane of these microorganisms. Furthermore, it has been suggested to have potential as an anticonvulsant, anxiolytic, and anti-inflammatory agent. These effects make it a promising candidate for further research and development in the field of drug discovery.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3-isoxazolylmethyl)thio]-2(1H)-quinoxalinone in lab experiments is its diverse biological activities, which make it a promising candidate for various applications. Additionally, its synthesis method has been optimized for high yields and purity, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which must be carefully monitored and controlled.

Future Directions

There are several future directions for research on 3-[(3-isoxazolylmethyl)thio]-2(1H)-quinoxalinone. First, further studies are needed to fully elucidate the mechanism of action of this compound. Second, its potential as an anticonvulsant, anxiolytic, and anti-inflammatory agent should be explored in more detail. Third, its potential as a drug candidate for the treatment of cancer, fungal infections, and bacterial infections should be further investigated. Fourth, the toxicity and side effects of this compound should be carefully evaluated to ensure its safety for human use. Finally, the synthesis method of this compound should be further optimized for higher yields and purity.

Scientific Research Applications

3-[(3-isoxazolylmethyl)thio]-2(1H)-quinoxalinone has been studied extensively for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. Additionally, it has been reported to have potential as an anticonvulsant, anxiolytic, and anti-inflammatory agent. The diverse biological activities of this compound make it a promising candidate for further research and development in the field of drug discovery.

properties

IUPAC Name

3-(1,2-oxazol-3-ylmethylsulfanyl)-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c16-11-12(18-7-8-5-6-17-15-8)14-10-4-2-1-3-9(10)13-11/h1-6H,7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXOOJNMLQICLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)SCC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1,2-oxazol-3-ylmethyl)sulfanyl]quinoxalin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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